

An In-depth Technical Guide to Dibutyl Chlorendate

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Compound of Interest

Compound Name: *Dibutyl chlorendate*

Cat. No.: *B156090*

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This technical guide provides a comprehensive overview of **Dibutyl chlorendate**, a chlorinated organic compound, for researchers, scientists, and drug development professionals. The document details its chemical identity, physicochemical properties, toxicological data, and analytical methodologies. In the absence of specific data on its signaling pathways, this guide also discusses the known biological effects of the structurally related compound, Dibutyl phthalate (DBP), to provide potential insights.

Chemical Identity and Synonyms

Dibutyl chlorendate is known by a variety of chemical names and identifiers. A comprehensive list of its synonyms is provided below to aid in literature searches and material identification.

Table 1: Known Synonyms for **Dibutyl chlorendate**[\[1\]](#)

Name Type	Identifier
Common Name	Dibutyl chlorendate
IUPAC Name	dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
CAS Number	1770-80-5[1][2]
Molecular Formula	C17H20Cl6O4[1][2]
Molecular Weight	501.06 g/mol [2]
EINECS Number	217-192-9
Other Synonyms	Chlorendic acid, dibutyl ester; 5-Norbornene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, dibutyl ester; Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, dibutyl ester; NSC 5261

Physicochemical Properties

The physical and chemical properties of **Dibutyl chlorendate** are crucial for its handling, application, and environmental fate assessment. Key quantitative data are summarized in the following table.

Table 2: Physicochemical Properties of **Dibutyl chlorendate**

Property	Value	Source
Physical State	Colorless to light yellow transparent oily liquid	[1][3]
Melting Point	232 °C	[3]
LogP (Octanol-Water Partition Coefficient)	6.76	[4]
Water Solubility	Data not readily available; expected to be low based on LogP	
Vapor Pressure	Data not readily available	
Density	Data not readily available	

Toxicological Data

Toxicological information is vital for safety assessment and understanding the potential biological impact of a compound. The available data for **Dibutyl chlorendate** is presented below.

Table 3: Toxicological Profile of **Dibutyl chlorendate**

Endpoint	Result	Source
Acute Oral Toxicity (LD50, rat)	> 10 g/kg	[5]
Carcinogenicity	Reasonably anticipated to be a human carcinogen (based on the parent compound, Chlorendic Acid)	[1][5]
Aquatic Toxicity	Very toxic to aquatic life with long-lasting effects	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Dibutyl chlorendate** are not extensively published. However, general methodologies can be inferred from available information.

Synthesis

A general synthesis method for phthalate esters involves the esterification of the corresponding anhydride with an alcohol in the presence of a catalyst. For **Dibutyl chlorendate**, this would involve the reaction of chlorendic anhydride with n-butanol.

General Esterification Procedure (Hypothetical for **Dibutyl chlorendate**):

- Chlorendic anhydride and an excess of n-butanol are added to a reaction vessel equipped with a stirrer, condenser, and a means of heating.
- A suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst) is added to the mixture.
- The reaction mixture is heated to reflux for several hours to drive the esterification reaction to completion. Water produced during the reaction is removed, often by azeotropic distillation.
- After the reaction is complete, the excess n-butanol is removed by distillation.
- The crude **Dibutyl chlorendate** is then purified, typically by vacuum distillation, to yield the final product.

Analytical Methods

The analysis of **Dibutyl chlorendate** is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):[\[3\]](#)[\[4\]](#)

- Principle: A reversed-phase HPLC method can be used for the separation and quantification of **Dibutyl chlorendate**.
- Column: A C18 column is commonly employed.
- Mobile Phase: A mixture of acetonitrile and water is a suitable mobile phase. For mass spectrometry detection, a volatile acid like formic acid can be used as an additive.

- Detection: UV detection at an appropriate wavelength or mass spectrometry (MS) can be used for detection and quantification.

Gas Chromatography (GC):[\[3\]](#)

- Principle: GC coupled with a suitable detector is another effective method for the analysis of **Dibutyl chlorendate**.
- Column: A non-polar or semi-polar capillary column is typically used.
- Injector: Split/splitless injection is a common mode.
- Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides higher selectivity and allows for structural confirmation.

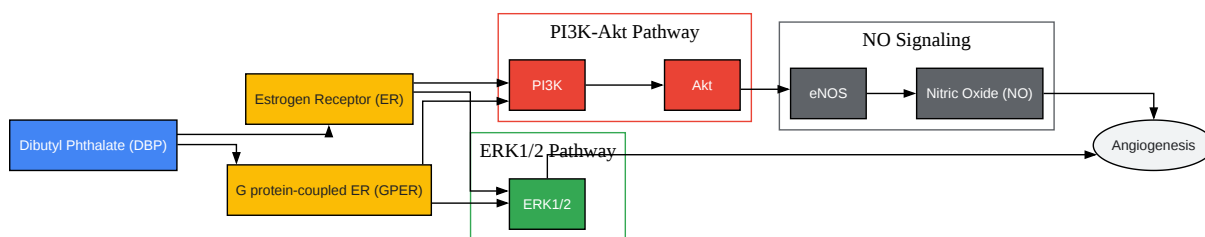
Potential Signaling Pathways (Based on Dibutyl Phthalate)

Disclaimer: The following information pertains to Dibutyl phthalate (DBP), a structurally related but distinct compound from **Dibutyl chlorendate**. Due to the lack of specific data for **Dibutyl chlorendate**, the signaling pathways affected by DBP are presented here to provide potential areas for investigation. These pathways may or may not be relevant to **Dibutyl chlorendate**.

Dibutyl phthalate has been shown to interact with several key signaling pathways in biological systems.

Endocrine Disruption and Receptor Signaling

DBP is a known endocrine-disrupting chemical that can interfere with hormone signaling. It has been shown to promote angiogenesis in endothelial cells through estrogen receptor-dependent activation of several downstream pathways.

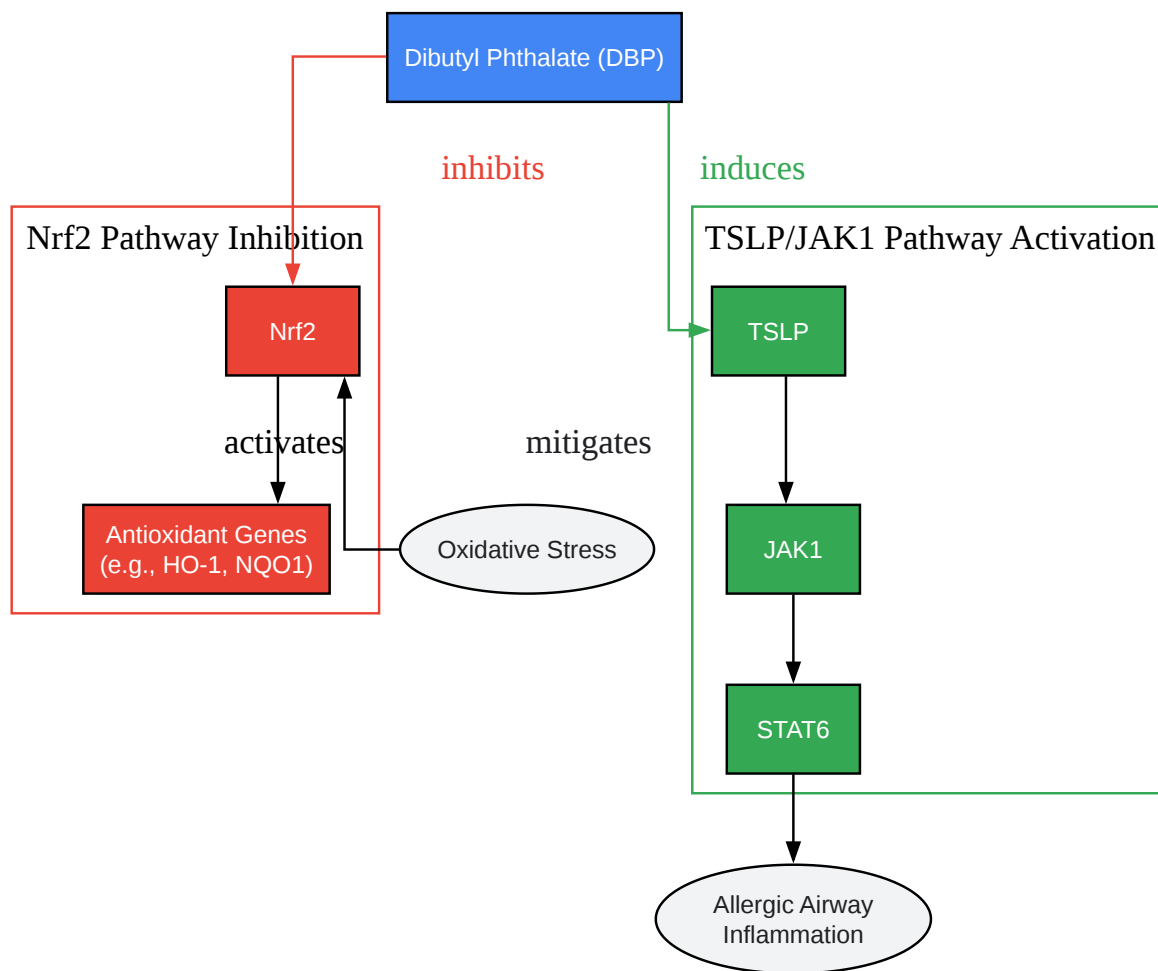


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Caption: DBP-induced pro-angiogenic signaling pathways.

Oxidative Stress and Inflammatory Pathways

DBP exposure has been linked to the induction of oxidative stress and allergic airway inflammation. One proposed mechanism involves the inhibition of the Nrf2 pathway, a key regulator of the antioxidant response, and the subsequent activation of the TSLP/JAK1 pathway, which is involved in inflammatory responses.



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